molecular formula C5H2BrI2NO B157470 2-Bromo-4,6-diiodopyridin-3-ol CAS No. 129611-33-2

2-Bromo-4,6-diiodopyridin-3-ol

Cat. No. B157470
M. Wt: 425.79 g/mol
InChI Key: NMUVKBWSRKKBFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 2-bromo-4-iodopyridine is achieved through a 'halogen dance' reaction starting from 2-bromopyridine, using LDA and I2, followed by one-pot reactions to yield various disubstituted pyridines . Similarly, 2-amino-6-bromopyridine is synthesized from 2-amino-6-methylpyridine through a sequence of diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with the total yield being 34.6% .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms which can significantly influence the electronic properties of the molecule. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been studied using X-ray crystallography and compared with density functional theory (DFT) calculations, showing that DFT can well reproduce the structure of the compound .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, such as Suzuki cross-coupling, which can be used to selectively substitute the bromine atoms with other functional groups. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling at position 2 to yield 4-bromo-2-carbon substituted pyridines . The reactivity of these compounds is influenced by the nature of the halogen substituents and the position of substitution on the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are largely determined by the halogen atoms attached to the pyridine ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The presence of halogen atoms also impacts the compound's reactivity, as seen in the universal convertible isocyanide 2-bromo-6-isocyanopyridine, which exhibits good stability and synthetic efficiency . The crystal structure and vibrational spectra of 3- and 4-amino-2-bromopyridine have been studied using DFT methods, providing insights into the vibrational modes and electronic structure of these compounds .

Scientific Research Applications

As I mentioned earlier, “2-Bromo-4,6-diiodopyridin-3-ol” is a chemical compound with the formula C5H2BrI2NO . It’s available for research purposes and can be used in various chemical reactions .

As I mentioned earlier, “2-Bromo-4,6-diiodopyridin-3-ol” is a chemical compound with the formula C5H2BrI2NO . It’s available for research purposes and can be used in various chemical reactions .

properties

IUPAC Name

2-bromo-4,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVKBWSRKKBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1I)Br)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562006
Record name 2-Bromo-4,6-diiodopyridin-3-ol
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Molecular Weight

425.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-diiodopyridin-3-ol

CAS RN

129611-33-2
Record name 2-Bromo-4,6-diiodo-3-pyridinol
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Record name 2-Bromo-4,6-diiodopyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diiodo-3-pyridinol
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